molecular formula C7H8Br2N2 B11847248 3,5-Dibromo-N,N-dimethylpyridin-4-amine

3,5-Dibromo-N,N-dimethylpyridin-4-amine

Cat. No.: B11847248
M. Wt: 279.96 g/mol
InChI Key: PUZQOWBBYDTBKE-UHFFFAOYSA-N
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Description

3,5-Dibromo-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol . It is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, and a dimethylamino group at the 4 position. This compound is typically found as a white powder and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 3,5-Dibromo-N,N-dimethylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the bromination of N,N-dimethylpyridin-4-amine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial production methods may involve a one-pot synthesis where the starting materials are reacted in a single reaction vessel. This approach can improve efficiency and yield by minimizing the need for intermediate purification steps .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dimethylamino group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions . The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

3,5-Dibromo-N,N-dimethylpyridin-4-amine can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

3,5-dibromo-N,N-dimethylpyridin-4-amine

InChI

InChI=1S/C7H8Br2N2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3

InChI Key

PUZQOWBBYDTBKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC=C1Br)Br

Origin of Product

United States

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